Probenecid sodium is synthesized from probenecid, which is derived from benzoic acid. This compound falls under the category of organic compounds and specifically belongs to the class of sulfonamides. Its primary classification includes:
The synthesis of probenecid sodium involves several key steps that ensure the conversion of probenecid into its sodium salt form. A detailed synthesis method includes:
The molecular structure of probenecid sodium can be described using its chemical formula . The compound features:
The arrangement of atoms within the molecule allows it to effectively interact with renal transport mechanisms involved in urate reabsorption .
Probenecid sodium participates in several chemical reactions, primarily involving its interaction with renal transporters:
These reactions highlight its role in pharmacological applications and its interactions with other compounds.
The mechanism of action for probenecid sodium involves:
Probenecid sodium exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in injectable forms and other therapeutic applications.
Probenecid sodium has diverse scientific applications:
Probenecid was first synthesized in 1949 by Miller, Ziegler, and Sprague as a benzoic acid derivative specifically designed to competitively inhibit renal excretion mechanisms [4]. Introduced to the market under the brand name Benemid® in 1950, its initial clinical application focused on prolonging the therapeutic effect of penicillin antibiotics by reducing their renal clearance [4] [7]. This application was particularly valuable during World War II, when penicillin supplies were limited, as probenecid allowed for dose conservation through pharmacokinetic enhancement [7]. The discovery of its uricosuric properties (increasing uric acid excretion) was somewhat serendipitous, observed during its clinical use with penicillin. By the mid-1950s, probenecid had gained formal approval for managing chronic gout and hyperuricemia, establishing itself as a foundational therapy for these conditions [4]. However, with the advent of newer antibiotics with superior bioavailability and the development of alternative uricosuric agents and xanthine oxidase inhibitors (like allopurinol), the clinical utilization of probenecid gradually declined [1] [4]. Despite diminished use in its original indications, probenecid has experienced a research renaissance due to discoveries regarding its interactions with various membrane channels and transporters, suggesting potential applications in neurology, cardiology, and immunology [4].
Probenecid sodium (Chemical Name: Sodium 4-(dipropylsulfamoyl)benzoate; CAS No: 23795-03-1) is the sodium salt form of probenecid (C₁₃H₁₉NO₄S) [5] [8]. Its molecular structure features a benzoic acid core substituted at the para position with a dipropylsulfamoyl moiety (-SO₂N(C₃H₇)₂) [1] [4]. The conversion to the sodium salt (C₁₃H₁₈NNaO₄S; Molecular Weight: 307.34 g/mol) significantly enhances its water solubility compared to the parent probenecid acid, which is inherently poorly soluble in aqueous environments [5] [8]. Probenecid acid itself is characterized as a white crystalline powder that is lipophilic, readily soluble in organic solvents like alcohol, chloroform, and acetone [4] [9]. It behaves as a weak organic acid with a pKa of approximately 3.7 [4]. The sodium salt formation is crucial for formulating injectable solutions where higher aqueous solubility is required for administration, though the oral tablet form typically uses the acid form [5] [8].
Table 1: Physicochemical Properties of Probenecid Sodium
Property | Value/Description | Reference |
---|---|---|
Chemical Formula | C₁₃H₁₈NNaO₄S | [5] [8] |
CAS Registry Number | 23795-03-1 | [5] [8] |
Molecular Weight | 307.34 g/mol | [8] |
Appearance | White to off-white solid | [8] |
Solubility | Highly soluble in water; soluble in DMSO (≥100 mg/mL) | [5] [8] |
Parent Acid (Probenecid) pKa | 3.7 | [4] |
Lipophilicity | High (fat-soluble) | [4] [9] |
Probenecid sodium occupies a unique niche within pharmacotherapeutic classifications due to its multifaceted mechanisms and evolving clinical and research applications. Primarily, it is classified as a uricosuric agent within the broader category of gout suppressants [1] [3] [7]. Its therapeutic action in gout and hyperuricemia stems from its potent inhibition of key renal tubular transporters, specifically Organic Anion Transporters 1 and 3 (OAT1 and OAT3) located in the proximal tubule [3] [4] [7]. By blocking these transporters, probenecid inhibits the reabsorption of uric acid, promoting its excretion and lowering serum urate levels [3] [7].
Beyond its uricosuric classification, probenecid is also recognized as a pharmacokinetic enhancer (or adjuvant). It achieves this by competitively inhibiting the renal secretion of anionic drugs, particularly β-lactam antibiotics (penicillins, cephalosporins) and antivirals (e.g., cidofovir, acyclovir), thereby elevating their plasma concentrations and extending their half-lives [3] [7] [10]. This inhibition occurs via the same OAT1/OAT3 blockade mechanism responsible for its uricosuric effects [3] [4].
Modern research has revealed additional classifications based on novel molecular interactions:
Table 2: Key Molecular Targets and Pharmacological Classifications of Probenecid Sodium
Pharmacological Classification | Primary Molecular Target(s) | Affinity (IC₅₀/EC₅₀) | Key Functional Consequence | Reference |
---|---|---|---|---|
Uricosuric Agent | OAT1, OAT3 | OAT1: 12.3 μM; OAT3: 4.93 μM | Inhibits renal uric acid reabsorption; Increases uric acid excretion | [3] [4] |
Pharmacokinetic Enhancer (Adjuvant) | OAT1, OAT3 | OAT1: 12.3 μM; OAT3: 4.93 μM | Reduces renal excretion of co-administered anionic drugs (e.g., β-lactams, antivirals) | [3] [4] [7] |
TRPV2 Agonist | TRPV2 channel | EC₅₀: 31.9 μM | Activates calcium influx; Potential roles in immune cell function, cardiac function | [4] [8] |
Pannexin-1 Blocker | Pannexin-1 hemichannel | IC₅₀: ~150 μM | Inhibits ATP release; Reduces inflammasome activation (IL-1β release); Anti-inflammatory potential | [4] [7] [8] |
Organic Anion Transport Inhibitor | Broad OAT substrate spectrum | Varies by transporter | Alters distribution/elimination of endogenous compounds (e.g., neurotransmitter metabolites, uremic toxins) and drugs | [3] [4] |
These diverse classifications underscore probenecid sodium's transition from a traditional uricosuric agent to a multifaceted pharmacological tool with potential applications extending far beyond its original indications. Its ability to modulate transporters and channels positions it as a valuable probe for studying physiological processes and a potential therapeutic candidate for conditions involving neuroinflammation, epilepsy, and neurodegeneration where Panx1 or OAT inhibition might be beneficial [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7